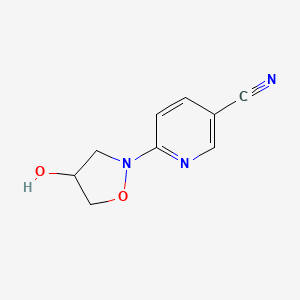
2-(4-仲丁基苯基)-8-氯喹啉-4-甲酰氯
描述
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Chemical research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Material science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-sec-butylphenylamine, which is then subjected to a Friedländer synthesis to form the quinoline core. The introduction of the chloro group at the 8-position can be achieved through electrophilic aromatic substitution using a chlorinating agent such as phosphorus pentachloride. Finally, the carbonyl chloride group is introduced using thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Electrophilic aromatic substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at specific positions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Electrophilic aromatic substitution: Chlorinating agents like phosphorus pentachloride or sulfuryl chloride.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides, esters, and thioesters: Formed through nucleophilic substitution reactions.
Functionalized quinoline derivatives: Formed through electrophilic aromatic substitution.
作用机制
The mechanism of action of 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. The chloroquinoline core is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(4-Sec-butylphenyl)-8-chloroquinoline: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to the presence of the highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities.
属性
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(22)24)15-5-4-6-17(21)19(15)23-18/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWIHPFZOQCATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)

![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)

![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)



